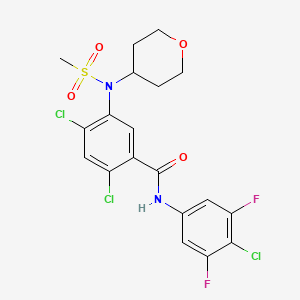

ATX inhibitor 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17Cl3F2N2O4S |

|---|---|

Molecular Weight |

513.8 g/mol |

IUPAC Name |

2,4-dichloro-N-(4-chloro-3,5-difluorophenyl)-5-[methylsulfonyl(oxan-4-yl)amino]benzamide |

InChI |

InChI=1S/C19H17Cl3F2N2O4S/c1-31(28,29)26(11-2-4-30-5-3-11)17-8-12(13(20)9-14(17)21)19(27)25-10-6-15(23)18(22)16(24)7-10/h6-9,11H,2-5H2,1H3,(H,25,27) |

InChI Key |

WKNIKXGBWCWGCD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1CCOCC1)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C(=C3)F)Cl)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ATX Inhibitor 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in cancer progression, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ATX inhibitor 22, a novel steroid-derived competitive inhibitor of autotaxin. This document details the quantitative data, experimental protocols, and relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to Autotaxin and the ATX-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA from lysophosphatidylcholine (LPC).[1] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPAR1-6), which in turn initiate a variety of downstream signaling cascades.[2] These pathways regulate fundamental cellular processes, including proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA axis has been linked to the pathology of numerous diseases, including idiopathic pulmonary fibrosis, cancer, and cholestatic pruritus.[3][4] Consequently, the development of potent and specific ATX inhibitors is a significant area of research.

Discovery of this compound

This compound is a novel, potent, and selective inhibitor of autotaxin, discovered through a structure-based drug design approach.[5] The design strategy involved the evolution of endogenous allosteric modulators of ATX, specifically bile salts, into potent competitive inhibitors.[6] This was achieved by tethering a warhead that targets the active site of the enzyme to a steroid scaffold that binds to the allosteric tunnel of ATX.[6][7] This innovative approach resulted in a new class of "type V" ATX inhibitors that exhibit a unique binding mode, engaging both the active site and the adjacent tunnel.[5] The co-crystal structure of ATX in complex with inhibitor 22 has been resolved, providing detailed insights into its mechanism of action (PDB ID: 7Z0M).[8]

Quantitative Data

The inhibitory activity of this compound was evaluated against the hydrolysis of various lysophosphatidylcholine (LPC) species. The IC50 values are summarized in the table below.

| Substrate (LPC Species) | IC50 (nM) |

| 14:0 LPC | 218 |

| 16:0 LPC | 230 |

| 18:1 LPC | 250 |

| 20:4 LPC | 280 |

| 22:6 LPC | 310 |

Data sourced from Keune et al., 2022 and MedchemExpress.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound starts from the commercially available ursodeoxycholic acid. The detailed synthetic scheme is provided below. For full experimental details, please refer to the supporting information of Keune et al., 2022.[10]

(A detailed, multi-step synthesis scheme would be presented here, based on the information in the supplementary materials of the specified publication. This would include reagents, reaction conditions, and intermediate structures.)

General Procedure for the final coupling step: To a solution of the steroid intermediate in an appropriate solvent (e.g., DMF), is added the desired warhead fragment, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS. The product is then purified by column chromatography to yield this compound.[10]

ATX Enzymatic Activity Assay

The inhibitory potency of compound 22 was determined using an in vitro enzymatic assay that measures the ATX-catalyzed hydrolysis of a synthetic fluorogenic substrate.

Materials:

-

Recombinant human autotaxin

-

Fluorogenic substrate (e.g., FS-3)[11]

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the recombinant ATX enzyme to each well.

-

Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ATX inhibitor).

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11]

Cell Migration Assay (Transwell Assay)

The effect of this compound on LPA-induced cell migration can be assessed using a transwell migration assay.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

LPA

-

This compound

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

Crystal violet staining solution

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

In the lower chamber of a 24-well plate, add serum-free medium containing LPA as a chemoattractant.

-

In the upper chamber (the transwell insert), seed the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the migrated cells with crystal violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the eluted stain at a specific wavelength using a plate reader. Alternatively, migrated cells can be counted under a microscope.[12][13]

Visualizations

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ATX Inhibition Assay

Caption: A generalized workflow for determining the IC50 of this compound.

Synthesis Logic of this compound

References

- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 12. protocols.io [protocols.io]

- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

"ATX inhibitor 22" basic properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental properties and characteristics of ATX inhibitor 22, a potent and selective inhibitor of the enzyme autotaxin (ATX). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, inflammation, and drug discovery.

Core Properties and Mechanism of Action

This compound, also referred to as compound 22 in some literature, is a novel, small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival. Elevated ATX-LPA signaling is associated with the progression of various diseases, including cancer and fibrosis.

This compound belongs to a class of 4-substituted benzyl phosphonic acid analogs. Its inhibitory activity is characterized by a mixed-mode mechanism of inhibition against various ATX substrates, including FS-3, lysophosphatidylcholine (LPC), and nucleotide substrates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Substrate | Notes |

| IC50 | 156 nM | - | Potent inhibitor of autotaxin. |

| IC50 | 218 nM | - | Data from a separate source. |

| Ki | Low micromolar to nanomolar range | FS-3, LPC, nucleotide substrates | Demonstrates a mixed-mode inhibition mechanism.[1] |

| Selectivity | No significant inhibition of NPP6 and NPP7 | - | Selective against related ectonucleotide pyrophosphatase/phosphodiesterases.[1] |

| LPA Receptor Activity | No agonist or antagonist activity | Seven LPA receptor subtypes | Does not directly interfere with LPA receptors.[1] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Route of Administration |

| Terminal Half-life (t½) | 10 ± 5.4 hours | Mice | Intravenous |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autotaxin-LPA signaling pathway and a general workflow for the evaluation of ATX inhibitors.

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the development and evaluation of ATX inhibitors.

Experimental Protocols

Synthesis of this compound (Compound 22)

The synthesis of 4-substituted benzyl phosphonic acid analogs, including compound 22, generally follows a multi-step synthetic route. A representative synthesis involves the reaction of a substituted benzyl bromide with triethyl phosphite to form the corresponding diethyl phosphonate. This is followed by hydrolysis to yield the final phosphonic acid derivative. For the specific synthesis of compound 22, please refer to the supplementary information of the primary literature.

In Vitro Autotaxin (ATX) Inhibition Assay

The inhibitory activity of compound 22 against ATX can be determined using a fluorogenic substrate, such as FS-3. A general protocol is as follows:

-

Reagents and Materials:

-

Recombinant human autotaxin (ATX)

-

FS-3 (fluorogenic substrate)

-

Assay buffer (e.g., Tris-HCl with appropriate co-factors)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the ATX enzyme, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore released from FS-3).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Metastasis Model

The anti-metastatic potential of this compound has been evaluated using a B16-F10 syngeneic mouse melanoma metastasis model.[1]

-

Animal Model:

-

C57BL/6 mice

-

-

Cell Line:

-

B16-F10 melanoma cells

-

-

Procedure:

-

Inject B16-F10 melanoma cells intravenously into the tail vein of C57BL/6 mice to induce experimental lung metastasis.

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]

-

After a specific period, sacrifice the animals and harvest the lungs.

-

Fix the lungs and count the number of metastatic foci on the lung surface.

-

Compare the number of lung nodules between the inhibitor-treated group and the vehicle-treated group to assess the anti-metastatic efficacy.[1]

-

Conclusion

This compound is a potent and selective inhibitor of autotaxin with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile and ability to reduce metastasis in a preclinical cancer model make it a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the ATX-LPA signaling axis. Further investigation into its mechanism of action and efficacy in other disease models is warranted.

References

ATX Inhibitor 22: A Novel Non-Lipid Autotaxin Inhibitor for Research and Development

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of ATX inhibitor 22, a novel, potent, and non-lipid inhibitor of autotaxin (ATX), for an audience of researchers, scientists, and drug development professionals. This document details the inhibitor's quantitative properties, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid mediator that interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it a compelling target for therapeutic intervention.[1][5]

This compound has emerged from molecular modeling guided design and synthesis as a potent, non-lipid inhibitor of ATX.[6] A key characteristic of this inhibitor is its specificity for ATX, as it does not exhibit inhibitory activity against the lysophosphatidic acid receptor subtype 1 (LPAR1), a common off-target concern for some ATX inhibitors.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, based on publicly available information.

| Parameter | Value | Reference |

| IC50 (ATX Inhibition) | 218-220 nM | [6] |

| Inhibitor Type | Non-lipid | [6] |

| LPAR1 Inhibitory Activity | None | [6] |

| Water Solubility | > 100 µg/mL | [6] |

Experimental Protocols

While the specific, detailed experimental protocols for the initial characterization of this compound are proprietary to the original research, this section provides detailed methodologies for key experiments typically employed in the evaluation of novel autotaxin inhibitors, based on established and published methods from the field.

Autotaxin Enzyme Inhibition Assay (FS-3-based)

This protocol describes a common method to determine the in vitro potency of an ATX inhibitor using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against autotaxin.

Materials:

-

Recombinant human autotaxin (ATX)

-

Fluorogenic substrate 3 (FS-3)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound (and other test compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well black microplate, add the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and a positive control (a known ATX inhibitor).

-

Add recombinant human ATX to each well to a final concentration that yields a robust signal.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Record fluorescence measurements at regular intervals for a set period (e.g., 60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LPAR1 Binding Assay (Radioligand Displacement)

This protocol outlines a standard method to assess the binding affinity of a compound to the LPAR1 receptor.

Objective: To determine if this compound binds to and inhibits the LPAR1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human LPAR1

-

Radiolabeled LPAR1 ligand (e.g., [3H]-LPA)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)

-

This compound (and other test compounds)

-

Non-labeled LPAR1 agonist (for determining non-specific binding)

-

Glass fiber filter mats

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a reaction tube, combine the cell membranes, the radiolabeled LPAR1 ligand at a fixed concentration (typically at or below its Kd), and the diluted inhibitor.

-

For determining non-specific binding, a separate set of tubes should contain the membranes, radioligand, and a high concentration of a non-labeled LPAR1 agonist.

-

Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the inhibitor.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine if the inhibitor displaces the radioligand and to calculate its IC50 or Ki value if applicable.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the characterization of a novel ATX inhibitor.

Conclusion

This compound represents a significant advancement in the development of non-lipid autotaxin inhibitors. Its high potency, coupled with its specificity for ATX over LPAR1, makes it a valuable tool for researchers investigating the role of the ATX-LPA signaling axis in health and disease. The detailed methodologies and data presented in this guide are intended to support further research and development efforts in this promising area of therapeutic discovery.

References

- 1. Regulation of tumor cell - Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of ATX Inhibitor 22: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on "ATX inhibitor 22," a novel and potent inhibitor of Autotaxin (ATX). Autotaxin is a critical enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA), and its inhibition is a key therapeutic strategy in oncology and fibrosis. This document details the inhibitor's potency, selectivity, and effects on cancer cell invasion, supported by detailed experimental protocols and logical workflows.

Quantitative Data Summary

The inhibitory activity of this compound was characterized through enzymatic and cell-based assays. The compound demonstrates potent, direct inhibition of Autotaxin and functional antagonism of its pro-invasive effects in a relevant cancer cell model.

Table 1: Enzymatic Inhibition of Autotaxin by this compound

| Compound | Target | Assay Substrate | IC50 (nM) | Inhibition Mechanism | Source |

| This compound | Autotaxin (ATX) | FS-3 (Fluorogenic) | 218 | Mixed-Mode | [1][2] |

Table 2: Functional In Vitro Cellular Activity of this compound

| Assay Type | Cell Line | Effect | Observations | Source |

| Cell Invasion Assay | MM1 Rat Hepatoma | Inhibition | Dose-dependently inhibited invasion across murine mesothelial and human vascular endothelial monolayers. | [2] |

| Selectivity Profile | Related Enzymes | No significant inhibition | Did not inhibit the activity of related lysophospholipid phosphodiesterases NPP6 and NPP7. | [2] |

| Selectivity Profile | LPA Receptors | No agonistic or antagonistic activity | Evaluated against seven LPA receptor subtypes with no significant activity observed. | [2] |

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays are provided below to ensure reproducibility and facilitate further investigation.

Protocol: ATX Enzyme Inhibition Assay (Fluorogenic)

This protocol outlines the determination of ATX inhibitor potency using a fluorogenic substrate.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Autotaxin.

Materials:

-

Recombinant Human Autotaxin (ATX)

-

This compound

-

FS-3 (Fluorogenic ATX substrate)

-

Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)

-

DMSO (for compound dilution)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

-

Enzyme Addition: In a 96-well plate, add a fixed concentration of recombinant ATX (e.g., 2-4 nM final concentration) to each well containing either the assay buffer with DMSO (vehicle control) or the diluted this compound.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Add the fluorogenic substrate FS-3 to each well to start the enzymatic reaction. A typical final concentration is 1 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 485 nm excitation and 528 nm emission. The rate of increase in fluorescence is proportional to ATX activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data by setting the vehicle control (ATX + substrate, no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol: MM1 Hepatoma Transwell Invasion Assay

This protocol details the cell-based assay used to evaluate the effect of this compound on cancer cell invasion.[2]

Objective: To assess the ability of this compound to block the invasion of MM1 hepatoma cells through an endothelial monolayer.

Materials:

-

MM1 rat hepatoma cells

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell cell culture chambers (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (e.g., DMEM or MCDB-131) supplemented with fetal bovine serum (FBS)

-

Calcein AM (for cell pre-staining)

-

This compound

-

Lysophosphatidylcholine (LPC)

Procedure:

-

Endothelial Monolayer Preparation:

-

Coat the upper surface of the Transwell inserts with Matrigel to mimic the basement membrane.

-

Seed HUVECs onto the coated inserts and culture them until a confluent monolayer is formed.

-

-

Cell Preparation and Treatment:

-

Culture MM1 hepatoma cells in suspension.

-

Prior to the assay, pre-stain the MM1 cells with Calcein AM (2 µg/ml) for 2 hours for visualization.

-

Resuspend the stained MM1 cells in a low-serum medium (e.g., 1% serum).

-

-

Invasion Assay Setup:

-

Place the Transwell inserts containing the HUVEC monolayers into the wells of a 24-well plate.

-

Add culture medium to the lower chamber, which may contain a chemoattractant like LPC (e.g., 1.5 µM) to stimulate invasion.

-

Add the prepared MM1 cell suspension (e.g., 5x10⁴ cells/well) to the upper chamber of the Transwell inserts.

-

Add this compound at various concentrations (or vehicle control) to the upper chamber.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow for cell invasion.

-

Quantification:

-

After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Quantify the number of invading cells (those that have migrated to the bottom of the insert) by measuring the fluorescence of the Calcein AM-stained cells that have passed through the monolayer.

-

Alternatively, fix and stain the invading cells and count them using a microscope.

-

-

Data Analysis: Compare the number of invading cells in the inhibitor-treated wells to the vehicle-treated control wells to determine the percentage of inhibition. Analyze the dose-dependent effect of the inhibitor.

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathway and the experimental process.

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for this compound.

Caption: A logical workflow for the in vitro screening and characterization of ATX inhibitors.

References

A Technical Guide to the Target Engagement and Binding Kinetics of ATX Inhibitor 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding kinetics of ATX inhibitor 22, a novel, competitive inhibitor of Autotaxin (ATX). This document details the inhibitor's interaction with its target, the associated signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Autotaxin and this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammatory disorders. Consequently, ATX has emerged as a significant therapeutic target.

This compound is a novel, potent, and competitive inhibitor of Autotaxin. It was developed through a structure-based design approach, evolving from endogenous allosteric modulators. This inhibitor represents a promising therapeutic agent for diseases driven by aberrant ATX-LPA signaling.

The Autotaxin (ATX) Signaling Pathway

The primary function of ATX is the generation of LPA from LPC in the extracellular space. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). The activation of these receptors triggers a cascade of downstream signaling events that mediate the diverse cellular effects of LPA.

The binding of LPA to its receptors can activate multiple G protein signaling pathways, including Gαi/o, Gαq/11, and Gα12/13. These pathways, in turn, modulate the activity of various downstream effectors such as adenylyl cyclase, phospholipase C (PLC), and RhoA, leading to changes in intracellular second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and activation of small GTPases. These signaling cascades ultimately influence cellular processes like proliferation (via the MAPK/ERK pathway), survival (via the PI3K/Akt pathway), and migration and cytoskeletal rearrangements (via the Rho/ROCK pathway).

Figure 1: ATX-LPA Signaling Pathway and the inhibitory action of this compound.

Target Engagement and Binding Profile of this compound

The engagement of this compound with its target, Autotaxin, has been characterized primarily through enzymatic assays to determine its potency and mode of inhibition.

Potency and Mode of Inhibition

This compound demonstrates potent inhibition of Autotaxin activity. The mode of inhibition has been determined to be competitive , as evidenced by Lineweaver-Burk plot analysis. This indicates that the inhibitor binds to the active site of ATX, thereby competing with the substrate, LPC.

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The IC50 values have been determined using various substrates, highlighting the inhibitor's efficacy.

Table 1: Inhibitory Potency (IC50) of this compound against Autotaxin

| Substrate | Concentration (μM) | ATX Concentration (nM) | IC50 (μM) |

| 18:1 Lysophosphatidylcholine (LPC) | 150 | 20 | 0.218 |

| p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) | 1000 | 20 | > 100 |

| Bis(p-nitrophenyl) phosphate (Bis-pNPP) | 1000 | 20 | > 100 |

Data sourced from the supplementary information of "Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators" in the Journal of Medicinal Chemistry.

The data clearly indicates that this compound is a potent inhibitor of the hydrolysis of the physiological substrate LPC, while showing significantly less activity against synthetic substrates.

Binding Kinetics

While the competitive mode of inhibition is well-established, specific quantitative data for the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off; and equilibrium dissociation constant, K_D) of this compound are not currently available in the public domain literature. The determination of these parameters is crucial for a complete understanding of the inhibitor's pharmacodynamics and for optimizing its therapeutic potential. The residence time of the inhibitor on its target, which is inversely related to the dissociation rate (k_off), is a particularly important parameter for predicting in vivo efficacy.

Table 2: Binding Kinetics of this compound

| Parameter | Value | Method |

| Association Rate (k_on) | Not Reported | - |

| Dissociation Rate (k_off) | Not Reported | - |

| Equilibrium Dissociation Constant (K_D) | Not Reported | - |

To facilitate the determination of these critical parameters, a representative experimental protocol for a Surface Plasmon Resonance (SPR) assay is provided in the "Experimental Protocols" section of this guide.

Figure 2: Conceptual diagram of the binding kinetics between ATX and Inhibitor 22.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section provides the protocol for the enzymatic assay used to determine the IC50 of this compound and a representative protocol for determining its binding kinetics using Surface Plasmon Resonance (SPR).

Enzymatic Assay for IC50 Determination (Choline Oxidase-Coupled Assay)

This assay measures the choline released from the ATX-catalyzed hydrolysis of LPC. The choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is subsequently used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate.

Materials:

-

Recombinant human Autotaxin (ATX)

-

This compound

-

18:1 Lysophosphatidylcholine (LPC)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or a similar fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a pre-mixture of choline oxidase, HRP, and Amplex Red to all wells.

-

Add the serially diluted inhibitor or vehicle control (for 0% and 100% activity) to the respective wells.

-

Add recombinant human ATX to all wells except the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, 18:1 LPC, to all wells.

-

Immediately begin monitoring the fluorescence signal in a plate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data to the 0% and 100% activity controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Protocol for Binding Kinetics Determination by Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for analyzing the binding of a small molecule inhibitor to an immobilized enzyme target.

Instrumentation:

-

SPR instrument (e.g., Biacore, a Cytiva brand)

-

Sensor chip (e.g., CM5, suitable for amine coupling)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

Procedure:

1. Immobilization of Autotaxin: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a mixture of EDC and NHS. c. Inject a solution of recombinant human ATX (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. d. Deactivate any remaining active esters by injecting ethanolamine. e. A reference flow cell should be prepared in the same way but without the injection of ATX to serve as a control for non-specific binding and bulk refractive index changes.

2. Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. A typical concentration range would span from 0.1 to 10 times the expected K_D. b. Inject the different concentrations of the inhibitor over the ATX-immobilized and reference flow cells for a defined period (association phase). c. Switch back to the flow of running buffer to monitor the dissociation of the inhibitor from the enzyme (dissociation phase). d. After each cycle, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized ATX (e.g., a short pulse of low pH glycine or high salt buffer). This step needs to be optimized for the specific interaction.

3. Data Analysis: a. The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. b. The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Figure 3: A generalized workflow for determining binding kinetics using SPR.

Conclusion

This compound is a potent and competitive inhibitor of Autotaxin, demonstrating significant promise as a therapeutic agent. Its target engagement has been well-characterized in terms of its inhibitory potency (IC50) against the physiological substrate LPC. While the competitive mode of inhibition provides insight into its mechanism of action, a complete understanding of its binding profile requires the determination of its binding kinetics (k_on, k_off, and K_D). The experimental protocols provided in this guide offer a robust framework for both confirming the reported inhibitory activity and for elucidating the detailed binding kinetics of this compound, thereby facilitating its further development and optimization.

An In-depth Technical Guide to "ATX inhibitor 22" and its Analogs

A comprehensive analysis of the research by Souvik Banerjee et al. on novel non-lipid autotaxin inhibitors, this guide provides researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the key findings and methodologies presented in their 2020 publication in Bioorganic Chemistry.

Executive Summary

Researchers Souvik Banerjee and colleagues reported the design, synthesis, and quantitative structure-activity relationship (QSAR) analysis of new small molecule non-lipid autotaxin (ATX) inhibitors.[1][2] The study aimed to develop dual inhibitors of ATX and the lysophosphatidic acid receptor subtype 1 (LPAR1). While the newly synthesized compounds did not exhibit LPAR1 inhibitory activity, two compounds, designated as 10 and 11 (with compound 10 also referred to as "ATX inhibitor 22"), emerged as potent ATX inhibitors with IC50 values of 220 nM and 218 nM, respectively.[1][2] This guide synthesizes the quantitative data, details the experimental methodologies, and provides visual diagrams of the pertinent signaling pathways and experimental workflows from the study.

Quantitative Data Summary

The primary quantitative outcomes of the study were the half-maximal inhibitory concentrations (IC50) for both Autotaxin (ATX) and Lysophosphatidic Acid Receptor 1 (LPAR1), along with the water solubility of the four newly synthesized compounds. The data clearly indicates that while compounds 10 and 11 are effective ATX inhibitors, none of the new compounds showed significant inhibition of LPAR1 at the tested concentrations.

| Compound | ATX IC50 (nM) | LPAR1 IC50 (µM) | Water Solubility (µg/mL) |

| 8 | > 1000 | > 10 | > 100 |

| 9 | > 1000 | > 10 | > 100 |

| 10 (this compound) | 220 | > 10 | > 100 |

| 11 | 218 | > 10 | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the publication.

General Chemical Synthesis

The synthesis of the target compounds was initiated with a reaction between 2,3-dichloro-5-nitroaniline and 4-aminotetrahydropyran in the presence of sodium hydride in N,N-dimethylformamide (DMF) to yield an intermediate. This intermediate was then subjected to reduction of the nitro group using iron powder in a mixture of ethanol and water. The resulting aniline derivative was subsequently reacted with various sulfonyl chlorides in pyridine to obtain the final sulfonamide products (8-11 ). The purification of the final compounds was achieved through flash column chromatography.

Autotaxin (ATX) Enzyme Inhibition Assay

The inhibitory effect of the synthesized compounds on ATX activity was determined using a fluorescence-based assay. Recombinant human ATX was incubated with the test compounds at varying concentrations. The enzymatic reaction was initiated by the addition of the fluorogenic substrate, lysophosphatidylcholine (LPC). The hydrolysis of LPC by ATX produces choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase, the hydrogen peroxide reacts with Amplex Red to generate the fluorescent product, resorufin. The fluorescence intensity was measured to determine the rate of the enzymatic reaction. The IC50 values were then calculated from the dose-response curves.

LPAR1 Inhibition Assay

The potential of the compounds to inhibit LPAR1 was assessed through a Tango™ β-arrestin recruitment assay. This cell-based assay measures the interaction of β-arrestin with the LPAR1 receptor upon activation by its ligand, lysophosphatidic acid (LPA). HT-1080 cells stably expressing the Tango™-LPAR1 construct were treated with the test compounds at various concentrations, followed by stimulation with LPA. The β-arrestin recruitment leads to the proteolytic cleavage of a transcription factor, which then translocates to the nucleus and activates the expression of a luciferase reporter gene. The luminescence signal, proportional to the level of receptor activation, was measured to determine the inhibitory activity of the compounds.

Molecular Docking

To predict the binding modes of the newly designed inhibitors within the ATX active site, molecular docking studies were performed. The crystal structure of ATX was prepared by removing water molecules and adding hydrogen atoms. The three-dimensional structures of the ligands were generated and energetically minimized. The docking simulations were then carried out using molecular docking software, and the resulting poses were analyzed to understand the potential interactions between the inhibitors and the amino acid residues of the ATX binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR model was developed to correlate the chemical structures of a series of related compounds with their observed ATX inhibitory activity. The model was built using a dataset comprising the four newly synthesized compounds and twenty-one previously reported analogs. Three-dimensional structures of the compounds were generated and aligned. Molecular descriptors, representing various physicochemical properties, were calculated for each compound. Principal Component Analysis (PCA) was employed to reduce the dimensionality of the descriptor space. The QSAR model was then generated using a statistical method to establish a mathematical relationship between the selected descriptors and the biological activity (pIC50).

Visualized Workflows and Pathways

To further elucidate the concepts and processes described in the publication, the following diagrams have been generated using the DOT language.

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.

Caption: The overall experimental workflow from design to analysis.

Caption: The workflow for the Quantitative Structure-Activity Relationship (QSAR) analysis.

References

An In-depth Technical Guide to ATX Inhibitor 22 (GLPG1690/Ziritaxestat) for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATX inhibitor 22, also known as GLPG1690 and Ziritaxestat, for its application in basic scientific research. This document details the inhibitor's mechanism of action, provides key quantitative data, outlines detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction: The Autotaxin-Lysophosphatidic Acid Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity.[1] Its primary role is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling phospholipid.[1] The ATX-LPA signaling axis is crucial in a multitude of physiological and pathological processes, including embryonic development, wound healing, inflammation, and cancer progression.[1][2] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), which in turn activate various downstream signaling cascades.[2] Elevated levels of ATX and LPA have been implicated in chronic inflammatory and fibroproliferative diseases, making ATX a compelling therapeutic target.[1]

This compound (GLPG1690/Ziritaxestat): A Potent and Selective Inhibitor

This compound, more commonly known in scientific literature as GLPG1690 or Ziritaxestat, is a potent and selective inhibitor of autotaxin.[3] It was developed to target the enzymatic activity of ATX, thereby reducing the production of pro-fibrotic and pro-inflammatory LPA.[4] While its clinical development for idiopathic pulmonary fibrosis (IPF) was discontinued, GLPG1690 remains a valuable tool for basic research aimed at understanding the roles of the ATX-LPA axis in various disease models.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of GLPG1690/Ziritaxestat from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ | Human Recombinant ATX | 131 nM | [5] |

| Mouse Recombinant ATX | 224 nM | [5] | |

| Human Plasma (LPA production) | 242 nM | [5] | |

| Ki | Human ATX | 15 nM |

Table 2: Preclinical Pharmacokinetics in Mice

| Parameter | Dose | Value | Reference(s) |

| Dosing Regimen | 10 and 30 mg/kg, twice daily | Efficacious in bleomycin-induced fibrosis model | |

| Effect on Plasma LPA | 3 mg/kg | Sustainable decrease in LPA levels |

Table 3: Human Pharmacokinetics (Phase 1, Healthy Volunteers)

| Parameter | Single Dose Range | Value | Reference(s) |

| t_max_ (median) | 20-1500 mg | ~2 hours | [6] |

| t_½_ (mean) | 20-1500 mg | ~5 hours | [6] |

| C_max_ (mean) | 20-1500 mg | 0.09-19.01 µg/mL | [6] |

| AUC_0-inf_ (mean) | 20-1500 mg | 0.501-168 µg·h/mL | [6] |

| PD Response | ~0.6 µg/mL | Plateaued at ~80% reduction in LPA C18:2 | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the ATX-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors are provided below.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: A representative experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Autotaxin Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available autotaxin inhibitor screening kits.

Materials:

-

Human recombinant Autotaxin (ATX)

-

This compound (GLPG1690)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl₂)

-

ATX Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)

-

96-well plate

-

Plate reader capable of measuring absorbance at 405-415 nm

-

Positive control inhibitor (e.g., HA-155)

-

Vehicle (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of this compound in the vehicle.

-

Dilute the ATX enzyme in cold Assay Buffer to the desired concentration.

-

Reconstitute the ATX substrate in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of vehicle.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the this compound dilution series.

-

Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the positive control inhibitor.

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of vehicle.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of the reconstituted ATX substrate to all wells.

-

Cover the plate and incubate at 37°C for 30 minutes.

-

-

Data Acquisition:

-

Read the absorbance of each well at a wavelength between 405-415 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

-

Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol outlines a common in vivo model to assess the anti-fibrotic efficacy of this compound.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound (GLPG1690), formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Equipment for intratracheal or intranasal administration

Procedure:

-

Induction of Fibrosis (Day 0):

-

Anesthetize the mice.

-

Administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) via intratracheal or intranasal instillation in a small volume of sterile saline (e.g., 50 µL).

-

Control animals receive sterile saline only.

-

-

Treatment Regimen (e.g., Days 7-21):

-

Begin treatment after the initial inflammatory phase has subsided and the fibrotic phase is established.

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle control via oral gavage twice daily.

-

-

Euthanasia and Sample Collection (Day 21):

-

Euthanize mice by an approved method.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving ice-cold saline to collect BAL fluid (BALF).

-

Perfuse the lungs with saline and harvest the lung tissue.

-

-

Endpoint Analysis:

-

Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Collagen Quantification: Homogenize a portion of the lung tissue and determine the total collagen content using a hydroxyproline assay.

-

Gene Expression: Extract RNA from lung tissue and perform RT-qPCR to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

-

LPA Analysis: Analyze LPA levels in BALF and plasma using LC-MS/MS (see protocol 5.3).

-

LC-MS/MS Quantification of Ziritaxestat and LPA C18:2

This protocol provides a general framework for the bioanalysis of Ziritaxestat and a key LPA species in plasma.

Materials:

-

Plasma samples

-

Internal standards (e.g., deuterated Ziritaxestat and a non-endogenous LPA species)

-

Acetonitrile for protein precipitation

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add the internal standards.

-

Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive mode for Ziritaxestat and negative mode for LPA.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize and monitor specific precursor-to-product ion transitions for Ziritaxestat, LPA C18:2, and their respective internal standards. For example, a transition for Ziritaxestat could be m/z 589.3 > 262.2.[7]

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of Ziritaxestat and LPA C18:2 into a blank matrix (e.g., control plasma).

-

Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Applications in Basic Research

This compound (GLPG1690/Ziritaxestat) is a valuable research tool for investigating the role of the ATX-LPA axis in a variety of biological processes and disease models, including:

-

Fibrotic Diseases: Elucidating the mechanisms of fibrosis in organs such as the lung, liver, kidney, and skin.

-

Oncology: Studying the contribution of ATX-LPA signaling to tumor growth, metastasis, and the tumor microenvironment.

-

Inflammation and Immunology: Investigating the role of LPA in inflammatory cell recruitment and activation in models of arthritis, inflammatory bowel disease, and other inflammatory conditions.

-

Neuroscience: Exploring the involvement of the ATX-LPA axis in neuropathic pain, neuroinflammation, and neurodegenerative diseases.

Conclusion

This compound (GLPG1690/Ziritaxestat) is a well-characterized, potent, and selective inhibitor of autotaxin. Despite the cessation of its clinical development, it remains an indispensable tool for the basic research community. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to facilitate its effective use in preclinical research settings to further unravel the complexities of the ATX-LPA signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel LC-MS/MS method for the determination of ziritaxestat in rat plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATX Inhibitor 22 in Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is a key regulator of numerous cellular processes, including proliferation, survival, and notably, cell migration.[2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, which then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface.[2] Activation of these receptors triggers downstream signaling cascades that lead to cytoskeletal reorganization and enhanced cell motility.[3]

Given its role in promoting cell migration, the ATX-LPA axis is implicated in various physiological processes like wound healing and embryonic development, as well as pathological conditions such as chronic inflammation, fibrosis, and cancer metastasis.[1] Elevated ATX levels are often correlated with increased aggressiveness and invasiveness in various cancers.[4] Consequently, inhibitors of ATX are valuable tools for studying the mechanisms of cell migration and hold significant potential as therapeutic agents to block cancer progression and metastasis.[4]

This document provides detailed application notes and experimental protocols for the use of ATX Inhibitor 22, also known as BMP-22, in cell migration studies.

The ATX-LPA Signaling Pathway in Cell Migration

ATX is the primary producer of extracellular LPA. The binding of LPA to its receptors (LPARs) initiates signaling through various G proteins (Gαi/o, Gαq/11, Gα12/13), activating downstream effector pathways. Key pathways involved in cell migration include the Rho/ROCK pathway, which regulates stress fiber formation and focal adhesion dynamics; the PI3K/AKT pathway, which promotes cell survival and motility; and the RAS/ERK pathway, which is involved in cell proliferation and migration. Inhibition of ATX blocks the production of LPA, thereby attenuating these downstream signals and reducing cell migration.

References

- 1. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATX Inhibitor 22 in Cancer Cell Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling phospholipid.[1][2] The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cancer progression.[3][4][5] Elevated ATX levels and aberrant LPA receptor signaling are associated with increased tumor growth, angiogenesis, metastasis, and resistance to therapy in various cancer types.[3][4] Consequently, targeting ATX presents a promising therapeutic strategy for cancer treatment.

ATX Inhibitor 22, also known as BMP-22, is a potent inhibitor of autotaxin.[1][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cancer cell invasion assays, a crucial tool for evaluating the anti-metastatic potential of therapeutic compounds.

Mechanism of Action

This compound exerts its anti-invasive effects by directly inhibiting the enzymatic activity of autotaxin. By blocking the conversion of lysophosphatidylcholine (LPC) to LPA, the inhibitor reduces the bioavailability of LPA, thereby attenuating the downstream signaling cascades that promote cancer cell invasion and migration.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound (BMP-22) from published studies.

| Parameter | Value | Cell Line/Model System | Reference |

| ATX Inhibition (IC₅₀) | 170 nM | In vitro enzyme assay | [1] |

| 0.2 ± 0.1 µM | In vitro enzyme assay | [4] |

| Efficacy Metric | Result | Cancer Model | Reference |

| Reduction of Micrometastatic Colonies | 93% reduction in bone marrow | MDA-MB-231 breast cancer (mouse) | |

| Attenuation of Established Metastases | 43% reduction in osteolytic lesions | MDA-MB-231 breast cancer (mouse) | |

| Inhibition of Lung Metastasis | Significant decrease in foci number | B16/F10 melanoma (mouse) | [3] |

| Mammosphere Viability | Dose-dependent reduction | 4T1 murine breast carcinoma | [3] |

| Sensitization to Chemotherapy | Reduced Paclitaxel IC₅₀ by 10-fold | 4T1 murine breast carcinoma |

Experimental Protocols

Protocol 1: Transwell Invasion Assay

This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix in the presence of this compound.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, 4T1)

-

This compound (BMP-22)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum as a chemoattractant)

-

Phosphate-buffered saline (PBS)

-

Calcein AM or Crystal Violet staining solution

-

Cotton swabs

-

Fluorescence plate reader or microscope

Procedure:

-

Preparation of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5).

-

Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution.

-

Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gelation.

-

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay by replacing the complete medium with serum-free medium.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 500-700 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

To the serum-free cell suspension, add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).

-

Add 200 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber of the Matrigel-coated Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours (incubation time needs to be optimized for the specific cell line).

-

-

Quantification of Invasion:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

For Crystal Violet Staining:

-

Fix the invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Visualize and count the stained cells in several random fields under a microscope.

-

-

For Calcein AM Staining (Fluorometric Quantification):

-

Prepare a Calcein AM solution in PBS.

-

Add the Calcein AM solution to the lower chamber and incubate for 30-60 minutes at 37°C.

-

Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ for invasion inhibition.

Mandatory Visualizations

Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a Transwell cancer cell invasion assay.

Caption: Logical relationship of this compound's action on cell invasion.

References

- 1. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMP-22 - Immunomart [immunomart.com]

- 3. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATX Inhibitor 22 Enzymatic Activity Assay

These application notes provide a detailed protocol for determining the enzymatic activity of Autotaxin (ATX) and assessing the inhibitory potential of ATX inhibitor 22. The described methodologies are intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Autotaxin (ATX)

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[2][3] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer, making ATX a significant therapeutic target.[2][4][5]

ATX Signaling Pathway

ATX catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPAR1-6, on the cell surface.[2] This binding initiates downstream signaling cascades that regulate a wide range of cellular responses.[6] Inhibition of ATX activity leads to a decrease in LPA production, thereby attenuating the activation of LPA receptors and their downstream effects.[6]

Caption: The Autotaxin (ATX) signaling pathway.

Principle of the Enzymatic Activity Assay

The enzymatic activity of ATX and the potency of its inhibitors can be determined using various methods, including colorimetric, fluorometric, and enzyme-coupled assays. A commonly used method is the choline oxidase-coupled assay, which measures the production of choline, a byproduct of LPC hydrolysis by ATX.[7][8] In this assay, the released choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, leading to a detectable signal that is proportional to the ATX activity.[9]

Data Presentation: this compound

The following table summarizes the quantitative data for the inhibitory activity of this compound, a competitive inhibitor of Autotaxin.[7]

| Parameter | Value | Substrate | Reference |

| Ki | 24 ± 4 nM | 18:1 LPC | [7] |

| IC₅₀ | 24 ± 4 nM | 14:0 LPC | [7] |

| IC₅₀ | 23 ± 3 nM | 16:0 LPC | [7] |

| IC₅₀ | 25 ± 5 nM | 18:1 LPC | [7] |

Experimental Protocol: Choline Oxidase-Coupled Enzymatic Activity Assay

This protocol is adapted from established methods for determining ATX activity and inhibition.[7][8][9]

Materials and Reagents:

-

Recombinant human Autotaxin (ATX)

-

This compound

-

Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or another suitable HRP substrate)

-

96-well black, flat-bottom microplates

-

Microplate reader capable of fluorescence measurement (Ex/Em = 540/590 nm for Amplex® Red)

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

Experimental Workflow Diagram:

Caption: Experimental workflow for the ATX enzymatic activity assay.

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Dilute recombinant ATX to the desired concentration (e.g., 20 nM) in Assay Buffer.[7]

-

Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare the LPC substrate solution (e.g., 150 µM) in Assay Buffer.[7]

-

Prepare a fresh detection mix containing choline oxidase, HRP, and Amplex® Red in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following:

-

Test wells: 50 µL of diluted ATX and 50 µL of the various concentrations of this compound.

-

Positive control (100% activity): 50 µL of diluted ATX and 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Negative control (background): 50 µL of Assay Buffer and 50 µL of Assay Buffer with DMSO.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to all wells.

-

Immediately add 50 µL of the detection mix to all wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

For determination of the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.[7]

-

Alternative Assay Formats

While the choline oxidase-coupled assay is robust, other methods are also available for screening ATX inhibitors:

-

Colorimetric Assay: Utilizes a chromogenic substrate like bis-(p-nitrophenyl) phosphate (bis-pNPP). Cleavage by ATX releases p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405-415 nm.[4][10]

-

Fluorogenic Substrate Assay: Employs a synthetic LPC analog, such as FS-3, which is conjugated with both a fluorophore and a quencher. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence.[11][12]

The choice of assay depends on the specific experimental needs, available equipment, and desired throughput.

References

- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 3. wjgnet.com [wjgnet.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]

- 12. Echelon Biosciences Research Labs Autotaxin Inhibitor Screening Kit, Quantity: | Fisher Scientific [fishersci.com]

Recommended cell lines for "ATX inhibitor 22" experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] Elevated ATX expression and LPA levels are associated with the progression and metastasis of various cancers, making ATX a compelling target for therapeutic intervention.[4][5]

"ATX inhibitor 22" is a potent, 4-substituted benzyl phosphonic acid-based inhibitor of autotaxin.[3] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell invasion and metastasis, highlighting its potential as a valuable tool for cancer research and drug development.[3] These application notes provide recommendations for suitable cell lines and detailed protocols for experiments utilizing "this compound".

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of "this compound". Based on preclinical data, the following cell lines are recommended for studying the inhibitor's efficacy:

| Cell Line | Cancer Type | Key Characteristics & Recommended Assays | Reference |

| MM1 | Rat Hepatoma | High invasive potential. Ideal for in vitro invasion assays (e.g., Transwell assay) to assess the anti-invasive properties of "this compound". | [3] |

| B16-F10 | Murine Melanoma | Highly metastatic cell line. Suitable for in vivo studies to evaluate the anti-metastatic effects of the inhibitor. Can also be used for in vitro migration and invasion assays. | [3][6] |

| MDA-MB-231 | Human Breast Cancer | Triple-negative breast cancer cell line known for its migratory and invasive capabilities. Useful for investigating the inhibitor's effect on breast cancer cell motility. | [7] |